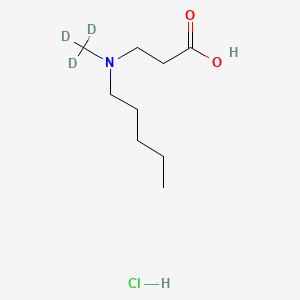

3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

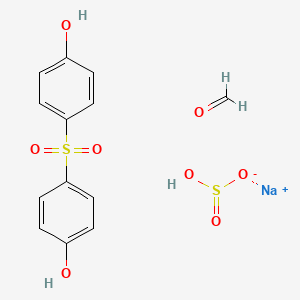

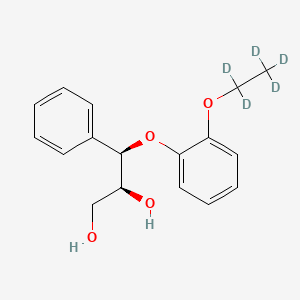

3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is a labeled intermediate compound primarily used in the preparation of biphosphonate drugs. These drugs are commonly used in the prevention and treatment of osteoporosis . The compound has the molecular formula C9H17ClD3NO2 and a molecular weight of 212.73 .

Preparation Methods

The synthesis of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves a Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This intermediate then reacts with formic acid and formaldehyde to yield the final product . The process is characterized by the use of easily available and inexpensive starting materials, high yield, simple operation, and high product purity, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Oxidation and Reduction Reactions:

Michael Addition: As mentioned in the preparation methods, the initial step involves a Michael addition reaction.

Scientific Research Applications

3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a labeled intermediate in the synthesis of biphosphonate drugs, which are used to prevent and treat osteoporosis . The compound’s labeled form allows researchers to track and study the metabolic pathways and mechanisms of action of these drugs in biological systems .

Mechanism of Action

The mechanism of action of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is primarily related to its role as an intermediate in the synthesis of biphosphonate drugs. These drugs work by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures . The molecular targets and pathways involved include the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function .

Comparison with Similar Compounds

3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is unique due to its labeled form, which allows for detailed tracking and study in research applications. Similar compounds include:

3-(N-Methyl-N-pentyl-amino)propionic Acid Hydrochloride: The non-labeled version of the compound, used in similar applications but without the tracking capabilities.

Ibandronate Monosodium: Another biphosphonate drug used in the treatment of osteoporosis.

Properties

IUPAC Name |

3-[pentyl(trideuteriomethyl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWXRULMHQZBEX-MUTAZJQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCC)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724512 |

Source

|

| Record name | N-(~2~H_3_)Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-11-7 |

Source

|

| Record name | N-(~2~H_3_)Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)